N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide
Description
N-[1-(1,1-Dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide is a complex molecule featuring three key structural motifs:
- 1-Methyl-1H-indol-3-yl group: A substituted indole ring system, which is prevalent in bioactive compounds due to its aromatic and hydrogen-bonding capabilities.
- Thiolan (1,1-dioxo-tetrahydrothiophene): A sulfone-containing heterocycle that enhances solubility and metabolic stability compared to non-oxidized sulfur rings.
The compound’s molecular formula is C20H25N3O3S (calculated molecular weight: 387.5 g/mol).
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-(1-methylindol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-22-13-15(18-4-2-3-5-19(18)22)12-20(24)21-16-6-9-23(10-7-16)17-8-11-27(25,26)14-17/h2-5,13,16-17H,6-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMXGIQZDGDOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCN(CC3)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the thiolane ring: This can be achieved through the cyclization of a suitable dithiol compound under oxidative conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable ketone and an amine.
Indole synthesis: The indole moiety can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling reactions: The final step involves coupling the thiolane, piperidine, and indole moieties using appropriate coupling reagents and conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding thiol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenating agents to introduce halogen atoms.
Coupling reactions: The indole moiety can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. Major products formed from these reactions include sulfone derivatives, thiol derivatives, halogenated piperidines, and biaryl compounds.
Scientific Research Applications
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial agents.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level, providing insights into cellular mechanisms and pathways.
Mechanism of Action
The mechanism of action of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The indole moiety may also interact with DNA or proteins, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogues from the provided evidence:
Key Observations:
Indole Substitution: The target compound’s 1-methylindol-3-yl group (vs. 2-yl in , 4-yl in ) may confer distinct steric and electronic effects. Indole-3-yl derivatives often exhibit enhanced receptor binding due to favorable π-π stacking.
Heterocyclic Moieties :
- The thiolan-1,1-dioxide in the target enhances solubility via sulfone groups, unlike benzyl (Compound 13) or acetyl () substituents.
- Piperidine (target and ) vs. piperazine (): Piperidine’s reduced basicity (pKa ~10) compared to piperazine (pKa ~9.8 and 5.6 for two N atoms) may alter pharmacokinetics.
Acetamide Linkage :
Pharmacological Implications (Inferred from Structural Features)
While direct activity data are absent in the evidence, structural comparisons suggest:
- Target Selectivity: The piperidine-thiolan system may offer unique spatial arrangement for receptor binding compared to piperazine () or pyridazinone ().
- Metabolic Profile : Sulfone and methyl groups in the target could reduce first-pass metabolism relative to compounds with benzyl () or methoxyphenyl () groups.
Biological Activity
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Dioxo-Thiolan Structure : Contributes to the compound's reactivity and biological activity.
- Indole Moiety : Known for its role in various biological processes.
Molecular Formula and Weight
- Molecular Formula : C17H22N4O2S
- Molecular Weight : Approximately 342.47 g/mol
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular:
- Antibacterial Activity : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- Antifungal Activity : The compound has also demonstrated activity against fungi like Candida albicans.
The biological activity of this compound may involve interaction with specific enzymes or receptors, leading to inhibition or modulation of their activity. Molecular docking studies suggest potential binding sites that could elucidate its mechanism of action.
Study 1: Antimicrobial Screening
A study conducted on various derivatives of dioxo-thiolan compounds demonstrated that this compound exhibited:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[...]-acetamide | S. aureus | 625 µg/mL |
| N-[...]-acetamide | E. faecalis | 1250 µg/mL |
| N-[...]-acetamide | C. albicans | 500 µg/mL |
This data suggests a promising profile for the compound in treating infections caused by these pathogens.
Study 2: Cytotoxicity Assessment
In another investigation focusing on cancer cell lines, the compound was tested for cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
These results indicate that the compound may have potential as an anticancer agent, warranting further exploration into its therapeutic applications.
Future Directions
Given the promising biological activities observed, future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise molecular interactions involved in its biological effects.
- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
